4-Hydroxy-8-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-8-nitroquinolin-2(1H)-one is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a hydroxy group at the 4-position and a nitro group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-nitroquinolin-2(1H)-one typically involves the nitration of 4-hydroxyquinoline followed by specific reaction conditions to introduce the nitro group at the 8-position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-8-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated, alkylated, or other substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-8-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and biological activity. The compound may act by inhibiting enzymes, binding to DNA, or interacting with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the nitro group at the 8-position.
8-Nitroquinoline: Lacks the hydroxy group at the 4-position.
4-Hydroxy-2-quinolone: Similar structure but lacks the nitro group.
Uniqueness
4-Hydroxy-8-nitroquinolin-2(1H)-one is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H6N2O4 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
4-hydroxy-8-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O4/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(14)15/h1-4H,(H2,10,12,13) |
InChI Key |
OQRFLUGAEZVPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.